![molecular formula C11H7ClN2O B2658061 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile CAS No. 362721-80-0](/img/structure/B2658061.png)
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile
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Overview
Description
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C11H7ClN2O. It is known for its unique structure, which includes a chloro and methoxy group attached to a benzene ring, and a propanedinitrile moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed .
Chemical Reactions Analysis
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound has garnered attention for its potential biological activities. Studies indicate that it may exhibit antimicrobial and anticancer properties. For instance, preliminary investigations have shown that derivatives of this compound can inhibit specific enzymes involved in cell proliferation, suggesting a mechanism for anticancer activity.
Case Study: Anticancer Activity
Research on similar compounds indicates that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. This suggests that this compound could be a candidate for further development as an anticancer agent .
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, potentially leading to new treatment options for conditions such as cancer and infections .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemicals. Its chemical properties make it suitable for formulating products in sectors ranging from pharmaceuticals to agrochemicals.
Summary Table of Applications
Field | Application |
---|---|
Chemistry | Building block for organic synthesis |
Biology | Potential antimicrobial and anticancer properties |
Medicine | Exploration as a therapeutic agent |
Industry | Development of new materials and chemicals |
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile can be compared with similar compounds such as:
2-[(4-methoxyphenyl)methylidene]propanedinitrile: This compound lacks the chloro group, which may result in different chemical reactivity and biological activity.
3-Chloro-4-methylphenyl isocyanate: Although structurally different, this compound also contains a chloro and methoxy group attached to a benzene ring, making it a useful comparison for studying the effects of different functional groups.
Biological Activity
The compound 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile , also known by its CAS number 362721-80-0, is a synthetic organic molecule that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H7ClN2O. The structure features a chloro-methoxy-substituted phenyl group attached to a propanedinitrile moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 0.25 μg/mL | 18 |
Escherichia coli | 0.5 μg/mL | 15 |
Pseudomonas aeruginosa | 1.0 μg/mL | 12 |
The compound exhibited a strong inhibition of biofilm formation in Staphylococcus aureus, indicating its potential as an antibacterial agent in clinical settings .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. A study demonstrated that derivatives of similar structures showed promising results in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 15.5 |
HeLa (Cervical Cancer) | 12.3 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Further molecular docking studies suggested that the methoxy group plays a crucial role in binding affinity to target proteins involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Preliminary results indicate that it may inhibit the release of pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.
Table 3: Anti-inflammatory Effects
Test Model | Result |
---|---|
LPS-induced TNFα release | Inhibition by 60% |
IL-6 production | Reduced by 50% |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of the compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, outperforming some conventional antibiotics in specific strains resistant to treatment .
Case Study 2: Cancer Cell Line Studies
A series of cancer cell line assays were conducted to evaluate the anticancer effects. The results indicated that the compound effectively reduced cell viability in MCF-7 and HeLa cells, with further analysis revealing apoptosis induction as a mechanism of action .
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBZPPHACAHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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